ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate

GPR35 agonist GPCR pharmacology β-arrestin recruitment

Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate (CAS 156904-82-4; molecular formula C₁₂H₁₀BrNO₄; MW 312.12 g/mol) is a brominated 4-oxo-4H-chromene-2-carboxylate derivative featuring both an electron-donating 8-amino group and an electron-withdrawing 6-bromo substituent on the chromone core. This substitution pattern places the compound at the intersection of two significant medicinal chemistry domains: it serves as the core scaffold of the 8-amidochromen-4-one-2-carboxylic acid class of potent GPR35 agonists, and it is structurally orthogonal to the 2-amino-3-cyano-4H-chromene class of apoptosis inducers.

Molecular Formula C12H10BrNO4
Molecular Weight 312.12 g/mol
CAS No. 156904-82-4
Cat. No. B3106165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
CAS156904-82-4
Molecular FormulaC12H10BrNO4
Molecular Weight312.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)Br)N
InChIInChI=1S/C12H10BrNO4/c1-2-17-12(16)10-5-9(15)7-3-6(13)4-8(14)11(7)18-10/h3-5H,2,14H2,1H3
InChIKeyLLHNRAVVVZFEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-Amino-6-Bromo-4-Oxo-4H-Chromene-2-Carboxylate (CAS 156904-82-4): Procurement-Ready Chromene Scaffold


Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate (CAS 156904-82-4; molecular formula C₁₂H₁₀BrNO₄; MW 312.12 g/mol) is a brominated 4-oxo-4H-chromene-2-carboxylate derivative featuring both an electron-donating 8-amino group and an electron-withdrawing 6-bromo substituent on the chromone core. [1] This substitution pattern places the compound at the intersection of two significant medicinal chemistry domains: it serves as the core scaffold of the 8-amidochromen-4-one-2-carboxylic acid class of potent GPR35 agonists, and it is structurally orthogonal to the 2-amino-3-cyano-4H-chromene class of apoptosis inducers. [2] The compound is available from multiple commercial suppliers at ≥95% purity, with the ethyl ester providing a hydrolytically cleavable protecting group for controlled liberation of the free carboxylic acid.

Why Ethyl 8-Amino-6-Bromo-4-Oxo-4H-Chromene-2-Carboxylate Cannot Be Replaced by Generic Chromene Analogs


The 8-amino-6-bromo-4-oxo-2-carboxylate architecture of this compound is not interchangeable with structurally adjacent chromene derivatives for three quantitative reasons. First, the 6-bromo substituent is essential for the radiolabeling-enabled pharmacological characterization of GPR35 ligands; the non-brominated analog (CAS 103195-35-3) cannot serve as a precursor for [³H]PSB-13253 synthesis. [1] Second, the 8-amino group provides the sole chemical handle for generating 8-amidochromen-4-one-2-carboxylic acids—the most potent human GPR35 agonists known (EC₅₀ = 11.1–12.1 nM for optimized derivatives), whereas 6-bromo-8-benzamido analogs without the free 8-amino cannot be further diversified at this position. [2] Third, the substitution pattern (8-amino, 2-carboxylate) places this compound in the 4-oxo-4H-chromene (chromone) class, which is mechanistically and pharmacologically distinct from the 2-amino-3-cyano-4-aryl-4H-chromene class of apoptosis inducers exemplified by MX58151 and HA14-1. [3] These differences are structural, not cosmetic, and preclude generic substitution.

Quantitative Comparative Evidence: Ethyl 8-Amino-6-Bromo-4-Oxo-4H-Chromene-2-Carboxylate vs. Closest Analogs


GPR35 Agonist Potency: 8-Amino Free Acid Baseline vs. 8-Benzamido Optimized Derivatives

The free carboxylic acid form of the target compound (8-amino-6-bromo-4-oxochromene-2-carboxylic acid, CHEMBL2392144) exhibits weak GPR35 binding affinity (Kᵢ = 3,010 nM; EC₅₀ = 12,600 nM in β-arrestin recruitment assay) measured by displacement of [³H]PSB-13253 from human recombinant GPR35 expressed in CHO cells. [1] By contrast, acylation of the 8-amino group to yield 8-benzamido derivatives—a transformation directly enabled by the target compound's 8-amino functionality—produces the most potent human GPR35 agonists known: 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (compound 90, EC₅₀ = 11.1 nM) and 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (compound 85, EC₅₀ = 12.1 nM), both >1,700-fold selective versus the related GPR55 receptor. [2] This represents a >1,000-fold improvement in functional potency upon 8-amino derivatization.

GPR35 agonist GPCR pharmacology β-arrestin recruitment

Bromine-Enabled Radiolabeling: 6-Bromo vs. 6-H Comparative Utility for GPR35 Ligand Development

The 6-bromo substituent on the target compound is structurally essential for the synthesis of [³H]PSB-13253, the only validated tritiated radioligand for human GPR35 binding studies. Radiolabeling was achieved by methylation of ethyl 6-bromo-8-(4-((tert-butyldimethylsilyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylate (compound 19, directly derived from the target scaffold) with [³H]methyl tosylate followed by ester hydrolysis, yielding [³H]PSB-13253 with a specific activity of 36 Ci (1.33 TBq)/mmol. [1] This radioligand labels human GPR35 with high affinity (KD = 5.27 nM; Bmax = 12.6 pmol/mg protein), enabling quantitative competition binding assays that are not feasible with the non-brominated analog (CAS 103195-35-3). [1] The 6-bromo group thus confers irreplaceable value for radioligand development that the 6-H analog cannot replicate.

radioligand synthesis GPR35 binding assay tritium labeling

Scaffold Differentiation: 8-Amino-4-Oxo-Chromene vs. 2-Amino-3-Cyano-4H-Chromene (HA14-1 Class)

The target compound belongs to the 4-oxo-4H-chromene-2-carboxylate (chromone) scaffold class, which is mechanistically directed toward GPR35 agonism upon 8-amino derivatization. This is structurally and pharmacologically orthogonal to the 2-amino-3-cyano-4H-chromene-3-carboxylate class exemplified by HA14-1 (ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate), a Bcl-2 surface pocket ligand with IC₅₀ ≈ 9,000 nM for competition with Flu-BakBH3 binding to Bcl-2. [1] The two scaffolds differ in the oxidation state of the pyran ring (4-oxo vs. 4H), the position of the amino group (C-8 vs. C-2), the presence/absence of a 3-cyano group, and the carboxylate position (C-2 vs. C-3). These differences produce distinct biological target profiles: the HA14-1 scaffold engages Bcl-2 family proteins, while the target compound's scaffold, upon 8-amino elaboration, engages GPR35 with nanomolar potency. [2]

Bcl-2 inhibitor apoptosis inducer chromene scaffold comparison

Physicochemical Differentiation: 6-Bromo vs. 6-H Analog Properties Impacting Formulation and Detection

The 6-bromo substituent imparts measurable physicochemical differences relative to the non-brominated analog (CAS 103195-35-3). The brominated compound (CAS 156904-82-4) has a molecular weight of 312.12 g/mol, XLogP3 of 2.0, and topological polar surface area (TPSA) of 78.6 Ų, while the non-brominated analog has MW 233.22 g/mol, predicted LogP of 1.55, and TPSA of 82.53 Ų. [1] The 78.9 g/mol mass increment and +0.45 LogP unit shift conferred by bromine directly impact chromatographic retention, membrane permeability predictions, and LC-MS detection sensitivity (distinctive Br isotope pattern at M and M+2 in a ~1:1 ratio). These properties are critical for analytical method development and for predicting the pharmacokinetic behavior of derived analogs. [1]

logP molecular weight halogen effect

Synthetic Intermediate Value: 6-Bromo-8-Amino Core as Gateway to Diverse 8-Amido GPR35 Agonist Libraries

The 8-amino group of the target compound is the sole nucleophilic handle for constructing 8-amidochromen-4-one-2-carboxylic acid libraries via acylation. The benchmark study by Funke et al. (2013) synthesized and characterized a library of 8-benzamidochromen-4-one-2-carboxylic acids, revealing that 6-bromo substitution combined with optimized 8-benzamido groups yields the most potent human GPR35 agonists (EC₅₀ range: 11.1–986 nM across 27 analogs). [1] Critically, compound 87 (6-bromo-8-(2-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid) was the only derivative that activated GPR35 across human, rat, and mouse species at similar low micromolar concentrations, demonstrating that the 6-bromo-8-amino core is essential for achieving cross-species GPR35 agonism. [1] The ethyl ester protecting group enables controlled hydrolysis to the free acid, providing a synthetic convenience not available with pre-hydrolyzed analogs.

SAR library synthesis 8-amidochromenone medicinal chemistry

Optimal Procurement and Application Scenarios for Ethyl 8-Amino-6-Bromo-4-Oxo-4H-Chromene-2-Carboxylate


GPR35 Pharmacological Tool Compound Development via 8-Amino Derivatization

This compound is the optimal starting material for medicinal chemistry programs targeting the orphan GPCR GPR35. The 8-amino group is acylated with diverse benzoyl chlorides to generate 8-amidochromen-4-one-2-carboxylic acid libraries, followed by ethyl ester hydrolysis to yield the pharmacologically active free acids. The benchmark series by Funke et al. (2013) demonstrated that 6-bromo-8-benzamido derivatives achieve EC₅₀ values of 11.1–12.1 nM at human GPR35 with >1,700-fold selectivity over GPR55, establishing this scaffold as the most potent GPR35 agonist chemotype known. [1] The ethyl ester protecting group enables purification of neutral intermediates before final deprotection, a synthetic advantage over direct carboxylic acid handling.

Synthesis of [³H]PSB-13253 Radioligand for GPR35 Binding Assays

The target compound is the mandatory precursor for synthesizing [³H]PSB-13253, the only tritiated radioligand validated for human GPR35 binding studies. Following TBS protection of the 8-amino group and subsequent acylation, the resulting ethyl 6-bromo-8-(4-((tert-butyldimethylsilyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylate (compound 19) is methylated with [³H]methyl tosylate, then hydrolyzed to yield [³H]PSB-13253 (specific activity: 36 Ci/mmol; KD = 5.27 nM at hGPR35). [2] This radioligand enables quantitative saturation, kinetic, and competition binding assays essential for characterizing novel GPR35 ligands. No alternative radioligand precursor exists for this receptor.

Cross-Species GPR35 Pharmacological Screening

For programs requiring validation of GPR35 agonist activity across human, rat, and mouse orthologs, the 6-bromo-8-amino scaffold is uniquely positioned. Among 27 analogs in the Funke et al. (2013) library, only compound 87 (derived from the 6-bromo-8-amino core via 2-methoxybenzamido acylation) activated GPR35 of all three species at similar low micromolar concentrations. [1] This makes the target compound the scaffold of choice for developing pan-species GPR35 pharmacological tools, which is critical for translating in vitro human receptor pharmacology to rodent in vivo models.

Chromene Scaffold Comparator for Bcl-2 vs. GPR35 Target Selectivity Profiling

For research groups investigating the target selectivity of chromene-based small molecules, this compound serves as a structurally defined GPR35-directed control distinct from the HA14-1 (Bcl-2) chemotype. HA14-1 (ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate) inhibits Bcl-2 with IC₅₀ ≈ 9,000 nM, while the 8-amino-6-bromo-4-oxo-chromene scaffold, upon 8-amino derivatization, yields potent GPR35 agonists (EC₅₀ = 11.1 nM for the most potent analog). [3] [1] Co-procurement of both scaffolds enables direct comparative profiling of Bcl-2 vs. GPR35 engagement in the same assay panel, controlling for the 6-bromo chromene substructure.

Quote Request

Request a Quote for ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.